molecular formula C20H28N10O20P4 B12396839 pppApG

pppApG

Katalognummer: B12396839
Molekulargewicht: 852.4 g/mol
InChI-Schlüssel: DTYOICBSSHTIFB-INFSMZHSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

pppApG (triphosphorylated adenosine-guanosine dinucleotide) is a critical replication intermediate synthesized by the influenza virus RNA polymerase during viral RNA (vRNA) and complementary RNA (cRNA) replication. Its formation involves the covalent linkage of adenosine triphosphate (ATP) and guanosine triphosphate (GTP) via a 5′-5′ phosphodiester bond, resulting in a dinucleotide with a 5′-triphosphate group. This compound serves as a primer for RNA elongation, enabling the polymerase to initiate replication de novo without a pre-existing primer .

The unique mechanism of this compound synthesis was elucidated through in vitro replication assays, which demonstrated that the influenza polymerase initiates this compound internally on cRNA promoters but terminally on vRNA promoters. This dual initiation strategy ensures genome integrity by minimizing errors during replication and regulating the levels of replicative intermediates in infected cells .

Vorbereitungsmethoden

Enzymatic Synthesis of pppApG

Influenza Virus RNA Polymerase-Based Methods

The most widely documented approach for this compound synthesis utilizes purified influenza virus RNA-dependent RNA polymerase (RdRp). This method leverages the polymerase’s intrinsic ability to initiate de novo RNA synthesis on viral promoters.

Polymerase Purification

  • Source : Recombinant influenza A or B virus polymerases (PA, PB1, PB2 subunits) are expressed in 293T cells and purified via tandem affinity purification (TAP).
  • Storage : Purified polymerases are stabilized in buffer containing 0.15 M NaCl, 10% glycerol, and 1 mM dithiothreitol (DTT) at −20°C.

Template Design

  • Promoter Sequences : Short synthetic RNA templates mimicking the 3′ and 5′ ends of vRNA or cRNA promoters are used (e.g., 3′-UCGUUUUCGUCCGG-5′ for influenza A vRNA).
  • Critical Positions : Nucleotides at positions 1–2 (vRNA) or 4–5 (cRNA) determine initiation efficiency. Substitutions (e.g., U5C in vRNA) reduce this compound yield by >90%.

Reaction Conditions

  • Components :
    • 5 mM MgCl₂, 1 mM DTT, 1 mM ATP, 0.5 mM GTP, 0.1 μM [α-³²P]CTP or GTP.
    • 0.5–1 μM RNA promoter template.
  • Incubation : 30°C for 1–3 h (or overnight for convenience).
  • Key Observations :
    • Primer Independence : No exogenous primers required; this compound forms via de novo initiation.
    • Realignment Mechanism : Internally synthesized this compound slides to the template’s terminus before elongation.

Yield Optimization

  • ATP/GTP Ratio : Excess ATP (1 mM) and limiting GTP (0.05 mM) maximize this compound detection.
  • Promoter Mutagenesis : Swapping nucleotides at position 5 (e.g., cRNA 5′G→A) reduces yield by 50–70%.

Virion-Derived Ribonucleoprotein (vRNP) Assays

  • Source : vRNPs isolated from influenza virions retain replication activity.
  • Protocol :
    • Incubate vRNPs with 0.5 mM ATP, 0.05 mM [α-³²P]GTP, and 5 mM MgCl₂ at 25°C for 2 h.
    • Terminate reactions with formamide/EDTA and analyze via 25% PAGE.
  • Outcome : Produces 15-nt this compound-containing transcripts.

Chemical Synthesis Approaches

Phosphoramidite Chemistry

While enzymatic methods dominate, chemical synthesis offers an alternative for custom-modified this compound analogs.

Stepwise Protocol

  • Nucleoside Protection :
    • 5′-OH of adenosine and guanosine protected with dimethoxytrityl (DMTr).
    • 2′-OH of ribose protected with tert-butyldimethylsilyl (TBDMS).
  • Phosphoramidite Activation :
    • Couple adenosine phosphoramidite to guanosine using tetrazole activator.
  • Oxidation : Convert phosphite to phosphate with iodine/water.
  • Deprotection :
    • Remove DMTr with trichloroacetic acid.
    • Cleave TBDMS with triethylamine trihydrofluoride.

Challenges

  • Triphosphate Installation : Post-synthetic phosphorylation via POCl₃ in trimethyl phosphate achieves 5′-triphosphate addition.
  • Yield : Typically <30% due to side reactions.

Analytical Techniques for this compound Characterization

Polyacrylamide Gel Electrophoresis (PAGE)

  • Gel Type : 25% PAGE with 6 M urea.
  • Detection : Autoradiography using [α-³²P]-labeled nucleotides.
  • Resolution : Distinguishes this compound (15 nt) from abortive products (e.g., 12 nt).

Thin-Layer Chromatography (TLC)

  • Matrix : PEI-cellulose.
  • Mobile Phase : 0.5 M ammonium sulfate.
  • Identification : this compound migrates with Rₕ = 0.50.

Nuclear Magnetic Resonance (NMR)

  • Applications :
    • ³¹P NMR : Detects triphosphate resonances at −8 to −10 ppm.
    • ¹H-¹⁵N HSQC : Tracks conformational changes during dinucleotide synthesis.

Research Findings and Data Summary

Impact of Promoter Mutations on this compound Synthesis

Promoter Type Mutation This compound Yield (% of Wild-Type) Reference
Influenza A vRNA U5C <10%
Influenza B cRNA C5U 120%
Chimeric A/B G5A (5′ cRNA) 45%

Enzymatic vs. Chemical Synthesis Comparison

Parameter Enzymatic Method Chemical Method
Yield 60–80% 20–40%
Time 3–6 h 24–48 h
Scalability Moderate (μg–mg) Low (μg)
Modification Flexibility Limited High

Analyse Chemischer Reaktionen

Types of Reactions

5’-Triphosphoadenylyl-(3’→5’)-guanosine undergoes various biochemical reactions, including:

    Phosphorylation: The addition of phosphate groups to the molecule.

    Hydrolysis: The cleavage of chemical bonds by the addition of water.

    Cyclization: The formation of cyclic structures from linear molecules.

Common Reagents and Conditions

Common reagents used in these reactions include adenosine triphosphate, guanosine triphosphate, and specific enzymes such as RNA polymerases . The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .

Major Products

The major products formed from these reactions include cyclic guanosine monophosphate-adenosine monophosphate and other cyclic dinucleotides .

Wissenschaftliche Forschungsanwendungen

Viral Replication Mechanisms

Case Study: Influenza Virus

Research has shown that pppApG is synthesized during the replication of the influenza virus. It acts as a primer for RNA synthesis, allowing for the initiation of viral RNA replication. Specifically, the influenza virus polymerase utilizes this compound in a "prime-and-realign" mechanism, which is essential for synthesizing complementary RNA strands .

Data Table: Mechanisms of this compound Synthesis

MechanismDescriptionReference
Internal SynthesisInitiation occurs at internal positions on cRNA promoters, producing this compound ,
Terminal SynthesisInitiation occurs at terminal positions on vRNA promoters ,
Priming and RealignmentThis compound realigns to facilitate elongation during RNA synthesis ,

Primer-Dependent Replication Assays

Application in Assays

The synthesis of this compound has been utilized in primer-dependent replication assays to study RNA polymerase activity. These assays help elucidate how mutations in viral promoters affect replication efficiency and can be critical for developing antiviral strategies .

Data Table: Primer Extension Assays Using this compound

Assay TypePurposeFindings
ApG Primed ReplicationTo assess sequence requirements for replicationSignificant activity with certain mutants
Primer Extension AssayTo analyze elongation efficiency of synthesized RNAVariations observed based on mutations

Implications for Antiviral Development

Understanding the role of this compound in viral replication opens avenues for antiviral drug development. By targeting the mechanisms involving this compound synthesis and utilization, researchers can design inhibitors that disrupt viral replication processes.

Potential Therapeutic Targets

Case Study: Antiviral Strategies

Studies have indicated that inhibiting the polymerase activity that utilizes this compound can significantly reduce viral load in infected cells. For instance, specific mutations in polymerase components have been shown to affect the efficiency of this compound incorporation, providing a potential target for antiviral therapy development .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

pppApG belongs to the class of dinucleotide triphosphates (dinucleotide primers) used by RNA-dependent RNA polymerases (RdRPs). Key analogues include:

Compound Viral Source Initiation Mechanism Role in Replication
This compound Influenza virus Internal (cRNA) / Terminal (vRNA) Primer for de novo RNA synthesis
pppGpG Hepatitis C virus (HCV) Terminal initiation Primer for genome replication
pppUpU Poliovirus Primer-dependent synthesis Requires host-derived primer (e.g., VPg)
pppApU SARS-CoV-2 Terminal initiation (putative) Hypothesized primer for subgenomic RNA

Key Differences :

  • Initiation Strategy : Unlike poliovirus or HCV, which rely on terminal initiation or host-derived primers, influenza polymerase uniquely switches between internal (cRNA) and terminal (vRNA) initiation for this compound synthesis. This flexibility prevents primer dissociation and enhances replication fidelity .
  • Phosphate Configuration : this compound retains a 5′-triphosphate group post-initiation, a feature shared with other viral primers like pppGpG. However, cellular RNA primers (e.g., mRNA) typically lose terminal phosphates during capping .

Mechanistic Insights from In Vitro Studies

Studies using model cRNA and vRNA promoters revealed:

  • Internal Initiation on cRNA : The influenza polymerase synthesizes this compound by aligning GTP at position 2 of the cRNA template, followed by realignment to the template’s 3′ end. This "prime-and-realign" mechanism ensures accurate copying of terminal residues .
  • Terminal Initiation on vRNA: this compound is synthesized directly at the 3′ end of vRNA without realignment, streamlining antigenome production .

In contrast, HCV polymerase initiates pppGpG terminally without realignment, a less error-prone but mechanistically simpler process .

Research Findings and Implications

Spectroscopic and Biochemical Validation

  • ¹H-NMR : To identify proton environments in the ribose and base moieties.
  • ³¹P-NMR : To map phosphate linkages and triphosphate groups .

Evolutionary and Therapeutic Significance

The dual initiation mechanism of this compound highlights influenza’s evolutionary adaptation to balance replication speed and accuracy. Targeting this process with antiviral agents (e.g., nucleoside analogues that mimic this compound’s triphosphate group) could disrupt viral replication without affecting host polymerases .

Biologische Aktivität

pppApG, or 5'-triphosphate-adenosine-adenosine, is a significant compound in the context of RNA synthesis, particularly in the replication mechanisms of RNA viruses such as influenza. Understanding its biological activity is crucial for elucidating viral replication processes and developing antiviral strategies.

Role in Viral RNA Synthesis

This compound serves as a critical intermediate in the synthesis of both viral RNA (vRNA) and complementary RNA (cRNA) during influenza virus replication. The influenza virus employs its RNA-dependent RNA polymerase (RdRp) to initiate transcription and replication, with this compound being synthesized as a product of this process. Studies have shown that the initiation of cRNA synthesis occurs internally at positions 4 and 5 of the cRNA template, leading to the production of this compound, which is then realigned to the terminal residues of the template for further elongation .

The synthesis of this compound involves complex interactions within the viral polymerase complex. The polymerase undergoes conformational changes that facilitate the binding and positioning of the cRNA template, allowing for efficient synthesis. Specifically, mutations in the polymerase can significantly impact its ability to synthesize this compound, highlighting its role in the enzymatic activity necessary for viral replication .

Experimental Findings

Several studies have investigated the biological activity and synthesis pathways involving this compound:

  • Synthesis Pathways : Research indicates that influenza virus polymerase can initiate this compound synthesis both internally on cRNA templates and terminally on vRNA templates. This dual mechanism underscores the versatility and adaptability of viral replication strategies .
  • Polymerase Mutations : Experiments utilizing mutant polymerases have demonstrated that specific structural components, such as the PA 51-72 loop, are essential for efficient this compound synthesis. Polymerases lacking this loop show significantly reduced activity, emphasizing its importance in stabilizing the replicative conformation necessary for RNA synthesis .

Data Tables

StudyKey FindingsMethodology
Identified internal initiation sites for this compound synthesis on cRNA templatesIn vitro assays with mutagenesis screening
Demonstrated dual initiation mechanisms for cRNA and vRNAPrimer extension assays
Highlighted role of PA 51-72 loop in polymerase activityMutant polymerase assays

Case Studies

  • Influenza Virus Replication : A study focusing on influenza virus polymerase revealed that mutations affecting the PA 51-72 loop led to significantly decreased this compound synthesis, suggesting that structural integrity is vital for effective viral replication .
  • Comparative Analysis : Research comparing wild-type and mutant polymerases indicated that while both could synthesize RNA, only those with intact structural features could efficiently produce this compound, thus impacting overall viral load during infection .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting and quantifying pppApG in enzymatic studies?

  • Methodology : Use high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to isolate and quantify this compound in enzymatic reactions. For studies involving bacterial enzymes like EcCdnD, validate binding activity via mutagenesis (e.g., testing catalytic residues Asp69 and Asp71) and compare reaction outcomes with ATP/GTP substrates under Mg²⁺ cofactor conditions .
  • Key considerations : Include negative controls (e.g., GTP-only reactions) and replicate experiments to confirm enzymatic specificity.

Q. How does this compound function as an intermediate in cyclic dinucleotide synthesis?

  • Approach : Investigate the catalytic pathway of enzymes like EcCdnD using structural analysis (e.g., X-ray crystallography) and kinetic assays. Compare wild-type and mutant enzyme activity to identify residues critical for this compound binding and conversion .
  • Data interpretation : Link reduced catalytic activity in mutants (e.g., Asp69Ala) to disrupted substrate coordination.

Q. What statistical frameworks are appropriate for analyzing this compound synthesis efficiency in viral polymerase studies?

  • Design : Use triplicate biological replicates and report mean ± standard error of the mean (s.e.m.) for terminal vs. internal this compound synthesis in viral RNA promoters (e.g., FluPolH5N1). Apply t-tests or ANOVA to assess significance (P < 0.05) .
  • Limitations : Address variability in enzyme activity across experimental batches.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role across different enzymatic systems?

  • Strategy : Conduct comparative studies using enzymes from diverse organisms (e.g., bacterial vs. viral polymerases). Perform dose-response assays to evaluate substrate specificity and cofactor dependencies (e.g., Mg²⁺ vs. Mn²⁺) .
  • Example : Contrast EcCdnD’s ATP/GTP preference with viral polymerases that prioritize this compound for RNA replication.

Q. What experimental designs are optimal for studying this compound’s involvement in viral replication mechanisms?

  • Protocol : Use in vitro transcription assays with purified viral polymerase (e.g., FluPolH5N1) and synthetic RNA templates. Measure this compound synthesis rates under varying pH and temperature conditions .
  • Validation : Confirm results with in vivo models (e.g., infected cell lines) and correlate findings to viral load metrics.

Q. How can structural biology techniques elucidate this compound’s interaction with catalytic sites?

  • Techniques : Employ cryo-electron microscopy (cryo-EM) or nuclear magnetic resonance (NMR) to map this compound binding pockets. Mutate residues in priming loops or active sites (e.g., FluPolH5N1) to assess functional impacts .
  • Data integration : Combine structural data with kinetic parameters to model reaction mechanisms.

Q. What are the implications of this compound’s thermodynamic stability for nucleotide analog design?

  • Analysis : Calculate Gibbs free energy (ΔG) of this compound hydrolysis using computational chemistry tools (e.g., density functional theory). Compare with analogs to identify candidates with enhanced enzymatic resistance .
  • Application : Prioritize analogs that mimic this compound’s binding affinity but resist degradation in therapeutic contexts.

Q. Methodological and Theoretical Considerations

Q. How should researchers address variability in this compound detection across analytical platforms?

  • Best practices : Standardize protocols using reference materials (e.g., synthetic this compound) and inter-laboratory calibration. Report detection limits and instrument parameters (e.g., HPLC column type, MS ionization mode) .

Q. What ethical guidelines apply to sharing this compound-related data in public repositories?

  • Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document metadata comprehensively, including enzyme sources, reaction conditions, and statistical analyses .

Q. How can this compound studies inform broader theories on nucleotide signaling pathways?

  • Framework : Integrate findings with omics data (e.g., transcriptomics of bacterial/viral infections) to map this compound’s role in immune evasion or stress response. Propose mechanistic models linking this compound synthesis to downstream regulatory networks .

Eigenschaften

Molekularformel

C20H28N10O20P4

Molekulargewicht

852.4 g/mol

IUPAC-Name

[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H28N10O20P4/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(33)13(7(47-19)2-45-53(40,41)50-54(42,43)49-51(35,36)37)48-52(38,39)44-1-6-10(31)11(32)18(46-6)30-5-26-9-16(30)27-20(22)28-17(9)34/h3-7,10-13,18-19,31-33H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H2,21,23,24)(H2,35,36,37)(H3,22,27,28,34)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1

InChI-Schlüssel

DTYOICBSSHTIFB-INFSMZHSSA-N

Isomerische SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N

Kanonische SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N

Herkunft des Produkts

United States

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